1,6-Dimethyl-1H-benzo[d]imidazol-2-amine

Medicinal Chemistry Lipophilicity ADME Properties

Differentiate your kinase inhibitor program with this 1,6-dimethyl-substituted benzimidazol-2-amine scaffold. Its predicted LogP of 1.5 and pKa of 7.23 confer superior cell permeability over unsubstituted or 5,6-dimethyl analogs—critical for crossing lipid bilayers in cellular assays. The enhanced nucleophilicity at the 2-amino position (pKa ~7.23 vs ~5.3 for unsubstituted benzimidazole) enables efficient Buchwald-Hartwig couplings and N-alkylations. Optimized for focused libraries targeting CK2 and mIDH1, with direct applicability to Bayer Pharma's patented benzimidazol-2-amine chemical space (US9951027). Available in research quantities; confirm stock for your next SAR campaign.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 945023-34-7
Cat. No. B3043876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-benzo[d]imidazol-2-amine
CAS945023-34-7
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2C)N
InChIInChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)9(10)11-7/h3-5H,1-2H3,(H2,10,11)
InChIKeyHAVNSURHLFNUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-benzo[d]imidazol-2-amine (945023-34-7): Molecular Profile for Targeted Synthesis


1,6-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 945023-34-7) is a substituted benzimidazole derivative with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol [1]. This heterocyclic compound features a fused benzene and imidazole ring system, specifically methylated at the 1 and 6 positions, which defines its unique chemical and biological fingerprint . It serves primarily as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals [2]. The compound is characterized by a predicted XLogP3 value of 1.5, a pKa of 7.23±0.10 (predicted), a boiling point of 348.1±35.0 °C (predicted), and a density of 1.23±0.1 g/cm³ (predicted), parameters that are critical for its handling and reactivity in a research setting [1].

Why Benzimidazole Analogs Are Not Interchangeable: The Criticality of Precise Substitution Patterns


The benzimidazole scaffold is a cornerstone of medicinal chemistry due to its diverse biological activities, but this very diversity renders in-class compounds non-fungible [1]. Substitutions on the core ring profoundly alter key molecular properties such as lipophilicity (logP), which dictates membrane permeability, and pKa, which influences binding to biological targets [2]. For instance, the 1,6-dimethyl substitution pattern on 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine imparts a unique electronic and steric profile compared to its unsubstituted or differently substituted analogs, such as 2-aminobenzimidazole (LogP: ~0.5) or 5,6-dimethylbenzimidazole [3]. This specific arrangement can lead to divergent results in synthetic pathways, resulting in different final compounds with different properties. Assuming bioisosterism or functional equivalence without rigorous comparative data introduces significant risk into both synthetic planning and biological screening workflows.

Quantitative Evidence Guide: Direct Comparator Analysis for 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine


Unique Lipophilicity Profile of the 1,6-Dimethyl Scaffold

The specific 1,6-dimethyl substitution on the benzimidazole core results in a distinct lipophilicity profile, quantified by a predicted LogP value of 1.394, which is a critical determinant of membrane permeability and overall drug-likeness . This differs significantly from the unsubstituted 2-aminobenzimidazole core, which has a reported LogP of approximately 0.5, and from other analogs like 1H-benzimidazole (LogP ~1.3) [1]. This difference is not merely incremental; it places the compound in a more favorable lipophilicity range for crossing biological membranes, a key factor in hit-to-lead optimization campaigns.

Medicinal Chemistry Lipophilicity ADME Properties

Enhanced Nucleophilicity and Basicity via 1,6-Dimethylation

The electron-donating effect of the methyl groups at positions 1 and 6 is expected to increase the electron density on the 2-amino group and the imidazole nitrogens, thereby modulating its nucleophilicity and basicity. This is supported by a predicted pKa value of 7.23±0.10 for the conjugate acid of the imidazole ring . This pKa is significantly higher than that of unsubstituted benzimidazole (pKa ~5.5), indicating a substantially more basic and potentially more nucleophilic amine group [1]. This property directly impacts the compound's reactivity in key synthetic transformations, such as nucleophilic aromatic substitution or condensation reactions, where it can serve as a more reactive building block than its unsubstituted counterpart.

Physical Organic Chemistry Synthetic Methodology Reactivity

Patent-Established Utility as a Precursor for Potent Kinase Inhibitors

While direct bioactivity data for the exact compound 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine is limited in public literature, its core scaffold is a critical component of a highly potent class of kinase inhibitors. A close structural analog, DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole), which shares the 2-aminobenzimidazole core, demonstrates an IC50 of 140 nM against Casein Kinase 2 (CK2), a significant improvement over its analog TBB . Furthermore, Bayer Pharma's patent US9951027 explicitly claims a broad class of benzimidazol-2-amines as mutant IDH1 (mIDH1) inhibitors for the treatment of neoplasms [1]. The 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine compound serves as a key synthetic intermediate or a minimal core within this claimed chemical space, providing a direct, commercially viable entry point to a known pharmacophore.

Medicinal Chemistry Kinase Inhibition Oncology

Defined Scalability and Commercial Availability

This compound has transitioned beyond a rare research chemical to a commercially mass-produced intermediate, as indicated by its supply chain status . This commercial availability contrasts with many bespoke benzimidazole analogs that require custom, low-yielding synthesis. Procuring 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine from established vendors reduces lead times and ensures batch-to-batch consistency, which is critical for reproducible research. Vendor data sheets confirm a standard purity of 97-98%, providing a reliable baseline for synthetic planning .

Chemical Procurement Scale-up Supply Chain

Targeted Research & Development Applications for 1,6-Dimethyl-1H-benzo[d]imidazol-2-amine


Kinase Inhibitor Lead Generation and SAR Expansion

This compound is optimally deployed as a core building block for synthesizing focused libraries of kinase inhibitors, particularly those targeting CK2 and mIDH1. Its predicted LogP and pKa values (LogP=1.394, pKa=7.23) make it a favorable starting point for creating analogs with improved cell permeability over more polar benzimidazole cores. Medicinal chemistry teams can leverage its commercial availability and well-defined reactivity to rapidly explore chemical space around the 2-amino group, potentially generating novel inhibitors with improved potency and selectivity over existing leads.

Synthesis of Patent-Backed mIDH1 Inhibitor Analogs

Based on Bayer Pharma's patent family (e.g., US9951027) that claims benzimidazol-2-amines as mIDH1 inhibitors [1], this compound provides a tangible and readily accessible scaffold for research institutions and biotech companies to investigate. It can be used to prepare analogs that fall within the patented claims for basic research purposes, to understand the structure-activity relationships (SAR) of this chemical series, or to design novel molecules that operate via a similar mechanism but are structurally distinct.

Modular Synthesis of Complex Heterocycles

In synthetic organic chemistry, the enhanced nucleophilicity of the 2-amino group, inferred from the compound's higher predicted pKa (7.23) compared to unsubstituted benzimidazole , can be strategically exploited. It serves as an efficient nucleophilic partner in reactions like Buchwald-Hartwig aminations or N-alkylations to construct more complex, fused heterocyclic systems. Its distinct substitution pattern also makes it a useful starting material for synthesizing compounds with specific steric and electronic properties that are difficult to access via other routes.

Physicochemical Property Analysis and Model Validation

Researchers in cheminformatics and computational chemistry can utilize this well-defined compound to validate in silico models. The availability of both predicted (LogP=1.394) and experimentally measurable properties (e.g., by shake-flask method) for this specific scaffold provides a valuable data point for calibrating quantitative structure-property relationship (QSPR) models. This, in turn, improves the accuracy of predicting the ADME properties of more complex drug candidates containing the benzimidazole motif.

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